Copovidone

Catalog No.
S581978
CAS No.
25086-89-9
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copovidone

CAS Number

25086-89-9

Product Name

Copovidone

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3

InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Synonyms

Acetic Acid Vinyl Ester Polymer with 1-Vinyl-2-pyrrolidinone; 1-Ethenyl-2-pyrrolidinone Polymer with Ethenyl Acetate; 1-Vinyl-2-pyrrolidinone Polymer with Vinyl Acetate; 1-Vinyl-2-pyrrolidone-vinyl Acetate Copolymer; 1-Vinylpyrrolidone-vinyl Acetate

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O
  • Copovidone is a random copolymer, meaning its structure consists of repeating units derived from two different monomers: 1-vinyl-2-pyrrolidone (VP) and vinyl acetate (VA) [].
  • It's an analog of povidone (polyvinylpyrrolidone), differing in the presence of vinyl acetate units that enhance its film-forming properties [].
  • Copovidone plays a crucial role in pharmaceutical formulations as a binder, film-former, and matrix material for controlled-release drugs [].

Molecular Structure Analysis

  • The key feature of copovidone's structure is the alternating sequence of VP and VA units linked by covalent bonds. The VP unit provides water solubility, while the VA unit enhances film-forming properties [].
  • The ratio of VP to VA units typically ranges from 1:1 to 2:1, with variations affecting functional properties [].
  • The average molecular weight of copovidone is usually expressed as a K-value, which influences viscosity and functionality [].

Chemical Reactions Analysis

  • Synthesis: Copovidone is typically produced by free radical polymerization of VP and VA monomers. This process involves initiating and propagating radical species to form the copolymer chain [].
  • Decomposition: Copovidone can degrade at high temperatures, releasing volatile organic compounds like acetic acid due to the breakdown of VA units [].
  • Copovidone generally doesn't participate in other significant reactions under typical pharmaceutical or cosmetic use conditions.

Physical And Chemical Properties Analysis

  • Appearance: White to yellowish-white amorphous powder [].
  • Melting Point: Not applicable as copovidone is a polymer with no defined melting point [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Freely soluble in water [].
  • Stability: Stable under normal storage conditions; hygroscopic (absorbs moisture) [].
  • In pharmaceuticals, copovidone's mechanism of action revolves around its physical properties.
  • As a binder, it helps bind drug particles together during tablet formation by forming hydrogen bonds with water and drug molecules [].
  • As a film-former, it creates a coating around tablets or capsules, controlling drug release and improving stability [].
  • In controlled-release formulations, copovidone forms a matrix that allows for sustained drug release by gradually eroding or dissolving [].
  • Copovidone is generally regarded as non-toxic [].
  • Oral consumption of excessive quantities might cause stomach upset [].
  • Studies haven't shown skin sensitization or significant toxicity in animals at high dietary intake [].
  • Copovidone is not flammable but may decompose at high temperatures, releasing potentially irritating fumes [].

Solubility Enhancement:

One major challenge in pharmaceutical research is ensuring the adequate solubility of poorly water-soluble drugs. Copovidone plays a crucial role in addressing this challenge. By forming complexes with these drugs, copovidone can significantly improve their dissolution rate and bioavailability, making them more readily absorbed by the body. This property is being actively investigated in research, as evidenced by studies like this one:

  • Influence of Plasdone™ S630 Ultra—an improved copovidone on the processability and oxidative degradation of quetiapine fumarate amorphous solid dispersions prepared via hot-melt extrusion technique )

Controlled Release Formulations:

Copovidone's versatile properties make it valuable in designing controlled-release drug delivery systems. By altering its molecular weight and concentration, researchers can tailor the release profile of a drug. This allows for sustained or targeted drug delivery, potentially reducing dosing frequency and improving treatment adherence.

Excipient in Various Dosage Forms:

Copovidone serves as a crucial excipient, a substance aiding the formulation and processing of pharmaceutical products, in various dosage forms. Its binding, film-forming, and dispersing properties make it suitable for:

  • Tablets: As a binder to hold tablet components together.
  • Capsules: As a film-forming agent for capsule shells.
  • Suspensions: As a dispersing agent to prevent drug particle aggregation.

These applications are extensively documented in scientific literature, and further details can be found in resources like:

  • Polyvinylpyrrolidone Excipients for Pharmaceuticals: Povidone, Crospovidone and Copovidone SpringerLink:

Beyond Drug Delivery:

Scientific research explores copovidone's potential beyond drug delivery. Studies are investigating its applications in areas such as:

  • Tissue engineering: As a scaffold material for cell growth and tissue regeneration.
  • Gene delivery: As a carrier for genetic material in gene therapy research.

Other CAS

25086-89-9

Wikipedia

Poly(1-vinylpyrrolidone-co-vinyl acetate)

Use Classification

Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing

General Manufacturing Information

Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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